PF9601N

Catalog No.
S539310
CAS No.
133845-63-3
M.F
C19H18N2O
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF9601N

CAS Number

133845-63-3

Product Name

PF9601N

IUPAC Name

N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2

InChI Key

YFPNAYXYKXAKJC-UHFFFAOYSA-N

SMILES

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

N-(2-propinyl)-2-(5-benzyloxyindol)methylamine, N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, PF 9601N, PF-9601N, PF9601N

Canonical SMILES

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3

Description

The exact mass of the compound (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine is 290.1419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Chemistry: The presence of the alkyne functional group suggests potential applications in click chemistry, a powerful tool for creating complex molecules. Click reactions are known for their efficiency and selectivity, making them valuable in various research fields .

  • Medicinal Chemistry: The indole ring system is a prevalent scaffold in many biologically active molecules. Further research might explore the potential of (5-Benzyloxy-1H-indol-2-ylmethyl)-prop-2-ynyl-amine as a lead compound for drug discovery due to the presence of this indole unit.

  • Material Science: The combination of the aromatic and alkyne functionalities could be of interest for the development of novel materials with specific properties.

PF9601N, chemically known as N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine, is a novel inhibitor of monoamine oxidase B. This compound has garnered attention due to its potential neuroprotective effects and its role in modulating neurotransmitter levels in the brain. Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamines, which are crucial for neurotransmission. By inhibiting this enzyme, PF9601N may help in alleviating neurodegenerative conditions associated with oxidative stress and neurotransmitter dysregulation .

  • Potential for skin irritation or allergic reactions [].
  • Some indoles may have genotoxicity or carcinogenic potential [].

PF9601N exhibits significant biological activity as a monoamine oxidase B inhibitor. Research has demonstrated that it reduces the release of excitatory neurotransmitters such as glutamate and aspartate while enhancing the release of neuroprotective substances like taurine . Additionally, PF9601N has shown anti-apoptotic properties by decreasing cell death induced by neurotoxic agents like MPP+ (1-methyl-4-phenylpyridinium), suggesting its potential in protecting neurons from degeneration .

  • Formation of the Indole Derivative: The initial step typically involves synthesizing a benzyloxy-indole structure.
  • Alkylation: This is followed by introducing the propynyl group through alkylation reactions.
  • Final Assembly: The final product is obtained through careful purification techniques such as chromatography to ensure high purity.

Specific details about the synthesis can vary based on the chosen methodologies, but these steps provide a foundational understanding of how PF9601N can be synthesized in the laboratory .

PF9601N's primary application lies in its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. By inhibiting monoamine oxidase B, it may help in preserving dopaminergic neurons and improving cognitive function. Furthermore, its antioxidant properties suggest possible applications in treating conditions related to oxidative stress .

Interaction studies have focused on PF9601N's ability to scavenge reactive nitrogen species and its interactions with various neurotransmitter systems. It has been shown to interact with peroxynitrite, a reactive nitrogen species implicated in neurodegeneration, thereby highlighting its potential antioxidant capabilities . Additionally, studies involving cytochrome P450 interactions provide insights into how PF9601N might affect drug metabolism and efficacy when used alongside other medications .

Several compounds exhibit similarities to PF9601N in terms of their mechanism of action or chemical structure. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
L-DeprenylMonoamine oxidase B inhibitorInhibits monoamine oxidase BEstablished use in Parkinson's disease
RasagilineMonoamine oxidase B inhibitorInhibits monoamine oxidase BHas neuroprotective properties and longer half-life
SelegilineMonoamine oxidase B inhibitorInhibits monoamine oxidase BAlso acts as an amphetamine derivative

While all these compounds inhibit monoamine oxidase B, PF9601N distinguishes itself through its unique structural features and additional antioxidant properties that may enhance its therapeutic potential against neurodegenerative diseases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

290.141913202 g/mol

Monoisotopic Mass

290.141913202 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Marco-Contelles J, Unzeta M, Bolea I, Esteban G, Ramsay RR, Romero A, Martínez-Murillo R, Carreiras MC, Ismaili L. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy. Front Neurosci. 2016 Jun 28;10:294. doi: 10.3389/fnins.2016.00294. eCollection 2016. PubMed PMID: 27445665; PubMed Central PMCID: PMC4923252.
2: Bolea I, Colivicchi MA, Ballini C, Marco-Contelles J, Tipton KF, Unzeta M, Della Corte L. Neuroprotective effects of the MAO-B inhibitor, PF9601N, in an in vivo model of excitotoxicity. CNS Neurosci Ther. 2014 Jul;20(7):641-50. doi: 10.1111/cns.12271. Epub 2014 Apr 28. PubMed PMID: 24767579.
3: Esteban G, Allan J, Samadi A, Mattevi A, Unzeta M, Marco-Contelles J, Binda C, Ramsay RR. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by ASS234, a multi-target compound designed for use in Alzheimer's disease. Biochim Biophys Acta. 2014 Jun;1844(6):1104-10. doi: 10.1016/j.bbapap.2014.03.006. Epub 2014 Mar 16. PubMed PMID: 24642166.
4: Stasiak A, Mussur M, Unzeta M, Lazewska D, Kiec-Kononowicz K, Fogel WA. The central histamine level in rat model of vascular dementia. J Physiol Pharmacol. 2011 Oct;62(5):549-58. PubMed PMID: 22204803.
5: Unzeta M, Sanz E. Novel MAO-B inhibitors: potential therapeutic use of the selective MAO-B inhibitor PF9601N in Parkinson's disease. Int Rev Neurobiol. 2011;100:217-36. doi: 10.1016/B978-0-12-386467-3.00011-X. Review. PubMed PMID: 21971010.
6: Bellik L, Dragoni S, Pessina F, Sanz E, Unzeta M, Valoti M. Antioxidant properties of PF9601N, a novel MAO-B inhibitor: assessment of its ability to interact with reactive nitrogen species. Acta Biochim Pol. 2010;57(2):235-9. Epub 2010 Jun 9. PubMed PMID: 20532254.
7: Sanz E, Quintana A, Hidalgo J, Marco JL, Unzeta M. PF9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death. Mol Cell Neurosci. 2009 May;41(1):19-31. doi: 10.1016/j.mcn.2009.01.005. Epub 2009 Feb 4. PubMed PMID: 19386233.
8: Sanz E, Quintana A, Valente T, Manso Y, Hidalgo J, Unzeta M. Monoamine oxidase-B activity is not involved in the neuroinflammatory response elicited by a focal freeze brain injury. J Neurosci Res. 2009 Feb 15;87(3):784-94. doi: 10.1002/jnr.21892. PubMed PMID: 18831059.
9: Sanz E, Quintana A, Battaglia V, Toninello A, Hidalgo J, Ambrosio S, Valoti M, Marco JL, Tipton KF, Unzeta M. Anti-apoptotic effect of Mao-B inhibitor PF9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is mediated by p53 pathway inhibition in MPP+-treated SH-SY5Y human dopaminergic cells. J Neurochem. 2008 Jun 1;105(6):2404-17. doi: 10.1111/j.1471-4159.2008.05326.x. PubMed PMID: 18331475.
10: Dragoni S, Materozzi G, Pessina F, Frosini M, Marco JL, Unzeta M, Sgaragli G, Valoti M. CYP-dependent metabolism of PF9601N, a new monoamine oxidase-B inhibitor, by C57BL/6 mouse and human liver microsomes. J Pharm Pharm Sci. 2007;10(4):473-85. PubMed PMID: 18261369.
11: Battaglia V, Sanz E, Salvi M, Unzeta M, Toninello A. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (PF9601N) on mitochondrial permeability transition. Cell Mol Life Sci. 2006 Jun;63(12):1440-8. PubMed PMID: 16767355.
12: Sanz E, Romera M, Bellik L, Marco JI, Unzeta M. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease. Med Sci Monit. 2004 Dec;10(12):BR477-84. PubMed PMID: 15567979.
13: Perez V, Romera M, Lizcano JM, Marco JL, Unzeta M. Protective effect of N-(2-propynyl)-2-(5-benzyloxyindolyl) methylamine (PF 9601N), a novel MAO-B inhibitor, on dopamine-lesioned PC12 cultured cells. J Pharm Pharmacol. 2003 May;55(5):713-6. PubMed PMID: 12831516.
14: Perez V, Unzeta M. PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine], a new MAO-B inhibitor, attenuates MPTP-induced depletion of striatal dopamine levels in C57/BL6 mice. Neurochem Int. 2003 Feb;42(3):221-9. PubMed PMID: 12427476.
15: Cutillas B, Ambrosio S, Unzeta M. Neuroprotective effect of the monoamine oxidase inhibitor PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] on rat nigral neurons after 6-hydroxydopamine-striatal lesion. Neurosci Lett. 2002 Aug 30;329(2):165-8. PubMed PMID: 12165403.
16: Pérez V, Pastó M, Unzeta M. Involvement of Ca2+ in dopamine release in striatal rat slices by PF9601N and L-deprenyl. Neurobiology (Bp). 2000;8(3-4):237-42. PubMed PMID: 11225514.
17: Pérez V, Morón J, Pastó M, Unzeta M. Neuroprotective aspects of a novel MAO-B inhibitor PF9601N. Neurobiology (Bp). 2000;8(3-4):231-6. PubMed PMID: 11225513.
18: Prat G, Pérez V, Rubi A, Casas M, Unzeta M. The novel type B MAO inhibitor PF9601N enhances the duration of L-DOPA-induced contralateral turning in 6-hydroxydopamine lesioned rats. J Neural Transm (Vienna). 2000;107(4):409-17. PubMed PMID: 11215752.

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